1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPMODGDVAJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682167 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-59-4 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Piperidin-2-one
The most straightforward route involves the alkylation of piperidin-2-one with 1-bromo-2-chloro-4-fluorobenzene or analogous aryl halides. In a reported procedure, 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine to form an intermediate ester, which undergoes subsequent cyclization. For 1-(2-bromo-4-chlorophenyl)piperidin-2-one, this method can be adapted by substituting the phenol derivative with a pre-functionalized aryl bromide.
Reaction Conditions:
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Solvent: Acetonitrile or dimethylformamide (DMF)
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Base: Potassium carbonate or triethylamine
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Temperature: 50–80°C for 4–6 hours
The mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the electron-deficient aromatic ring, facilitated by the electron-withdrawing effects of bromine and chlorine substituents. Steric hindrance at the ortho position (due to bromine) may necessitate elevated temperatures or prolonged reaction times.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
This method enables direct C–N bond formation between aryl halides and amines. A patent describing the synthesis of 1-phenyl-2-piperidinoalkanols highlights the use of Pd₂(dba)₃ and BINAP ligands for coupling piperidine derivatives with bromoarenes. Applied to this compound, the reaction would involve:
Key Advantages:
Reductive Amination and Cyclization
Stepwise Assembly via Ketone Intermediates
A patent detailing the synthesis of therapeutically active piperidinoalkanols outlines a two-step process:
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Formation of a keto-piperidine intermediate via alkylation of 4-(4-chlorophenyl)piperidin-4-ol with methyl 2-bromo-2-(2-chlorophenyl)acetate.
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Reductive amination using sodium borohydride or potassium borohydride to yield the final compound.
Adapting this protocol:
Critical Parameters:
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Reducing agent: NaBH₄ in ethanol/acetic acid
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Purification: Column chromatography (ethyl acetate/cyclohexane).
Alternative Pathways and Novel Strategies
Radical Bromination of Pre-formed Piperidine Derivatives
A radical-mediated bromination approach, as described for 2-bromo-5-(4-chlorophenyl)-1-pentene, could be applied to a pre-assembled piperidin-2-one derivative. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), selective bromination at the aromatic ring’s ortho position may be achievable.
Challenges:
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Competing bromination at the piperidine ring
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Requires precise control of reaction stoichiometry.
Microwave-Assisted Synthesis
Recent advancements in microwave chemistry enable rapid cyclization and coupling steps. A hypothetical protocol involves:
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Mixing 2-bromo-4-chlorophenylboronic acid with 2-piperidone in a microwave reactor
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Using Pd(OAc)₂ and SPhos ligand for coupling
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 4–6 hours | High | Moderate |
| Suzuki Coupling | 50–65 | 12–24 hours | Moderate | Low |
| Buchwald-Hartwig | 55–70 | 6–8 hours | Low | High |
| Reductive Amination | 65–72 | 8–10 hours | Moderate | High |
Trade-offs:
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, including analgesics and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogs of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
| Compound Name | Substituents | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | 2-Bromo,4-Cl-phenyl | Not provided | C₁₁H₁₀BrClNO |
| 1-(4-Bromophenyl)piperidin-2-one | 4-Bromo-phenyl | 27471-43-8 | C₁₁H₁₂BrNO |
| 1-(4-Nitrophenyl)piperidin-2-one | 4-Nitro-phenyl | 38560-30-4 | C₁₁H₁₂N₂O₃ |
| 1-(4-Iodophenyl)piperidin-2-one | 4-Iodo-phenyl | 385425-15-0 | C₁₁H₁₂INO |
| 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one | 4-Bromo,3-CF₃-phenyl | 1257664-90-6 | C₁₂H₁₀BrF₃NO |
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) enhance electrophilic reactivity, facilitating further functionalization . Halogen positioning (e.g., 2-Bromo vs. 4-Bromo) alters steric and electronic interactions, impacting synthetic yields and biological activity .
Biological Activity
1-(2-Bromo-4-chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidinone core with a bromine and chlorine substituent on the phenyl ring, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro studies, primarily focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.
Key Findings
- MAO Inhibition : The compound has demonstrated potent inhibitory activity against MAO-B, with an IC50 value of approximately 0.16 µM. This indicates a strong potential for use in conditions like Parkinson's disease where MAO-B inhibition is beneficial .
- Neuroprotective Effects : In cellular models, this compound has shown neuroprotective properties, potentially mitigating oxidative stress and apoptosis in neuronal cells .
Table 1: Biological Activity Data
| Activity Type | Measurement | Value (IC50) |
|---|---|---|
| MAO-B Inhibition | IC50 | 0.16 µM |
| Neuroprotection | Cell Viability | 85% at 10 µM |
| Antioxidant Activity | DPPH Scavenging | EC50 = 25 µM |
The mechanism by which this compound exerts its biological effects involves the inhibition of MAO-B, leading to increased levels of neurotransmitters such as dopamine. This is particularly relevant in the context of neurodegenerative diseases where dopamine depletion is a critical factor.
Molecular Interactions
Molecular docking studies suggest that the compound interacts favorably with the active site of MAO-B, forming stable complexes that inhibit enzyme activity. The presence of halogen substituents enhances binding affinity and selectivity towards MAO-B over MAO-A .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection : A recent study evaluated the effects of this compound on rat pheochromocytoma (PC12) cells exposed to neurotoxic agents. The results indicated significant protection against cell death and oxidative damage, suggesting its potential as a neuroprotective agent in Parkinson's disease models .
- In Vivo Efficacy : Another study investigated the compound's effects in animal models of depression and anxiety. The results showed that administration led to significant behavioral improvements, correlating with increased levels of serotonin and norepinephrine in the brain .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of piperidinone derivatives typically involves cyclization or substitution reactions. For example:
- Nucleophilic substitution : Reacting 2-bromo-4-chlorobenzene derivatives with piperidin-2-one precursors under basic conditions (e.g., KCO in DMF at 80–100°C) .
- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity for bromo/chloro-substituted aryl groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>93% achievable) .
Q. Key Variables :
- Temperature : Higher temperatures (e.g., 100°C) favor cyclization but may degrade halogenated intermediates.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
Methodological Answer:
- H NMR : The piperidin-2-one ring protons resonate at δ 2.5–3.5 ppm (multiplet for CH groups), while aromatic protons (2-bromo-4-chlorophenyl) appear as doublets or triplets at δ 7.2–7.8 ppm .
- IR : Stretching vibrations for C=O (amide) at ~1680 cm and C-Br/C-Cl bonds at 550–650 cm .
- Mass Spectrometry : Molecular ion peaks at m/z 316–318 (M for CHBrClNO) with isotopic patterns confirming Br/Cl presence .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for halogenated piperidinones?
Methodological Answer: Discrepancies in activity data (e.g., receptor binding vs. cytotoxicity) may arise from:
- Stereochemical impurities : Chiral centers in piperidinone rings require enantiomeric resolution (e.g., chiral HPLC) .
- Metabolic instability : In vitro assays may not account for hepatic metabolism (e.g., cytochrome P450-mediated dehalogenation) .
- Experimental design : Use standardized cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .
Case Study : A structurally analogous compound, 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one, showed variable IC values due to thiophene ring oxidation under assay conditions .
Q. How can computational modeling predict the reactivity of the bromo/chloro substituents in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate bond dissociation energies (BDEs) for C-Br vs. C-Cl bonds. Lower BDE for C-Br (~65 kcal/mol) suggests preferential reactivity in Suzuki-Miyaura couplings .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts steric hindrance from the 2-bromo-4-chloro substituent, guiding catalyst selection (e.g., bulky ligands for regioselective coupling) .
Validation : Compare computational predictions with experimental yields (e.g., Pd(OAc)/XPhos system achieves >80% coupling efficiency for bromo groups) .
Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?
Methodological Answer:
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF) with fragmentation patterns matching dehalogenated or hydroxylated derivatives .
- Stability Studies : Accelerated degradation in HO/UV light reveals:
Mitigation : Stabilize via lyophilization (storage at -20°C) or formulation with antioxidants (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
